
methyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H29N3O6S and its molecular weight is 511.59. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization and Synthesis Processes
- The cyclization process involving bases with methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate results in exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength used (Ukrainets et al., 2014).
Antibacterial Activities
- Synthesis efforts have produced 2-oxaisocephems with notable antibacterial activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This synthesis involved a thio-substituted methyl group at the 3-position and a 2-aminothiazol-4-yl moiety at the 7-position (Tsubouchi et al., 1994).
Chemical Modification and Optimization
- The chemical modification and optimization processes have been pivotal in improving the efficiency of reactions and the yield of target compounds. For instance, optimizing reaction conditions for the synthesis of intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, led to significant improvements in total yield to 63.7% (Xu et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Estrogen receptor . The estrogen receptor is a type of protein within cells, which is activated by the hormone estrogen. It is involved in a number of physiological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
The compound interacts with its target, the estrogen receptor, by binding to it. This binding can inhibit or stimulate the receptor’s activity, depending on the specific context and cellular environment
Biochemical Pathways
The compound’s interaction with the estrogen receptor can affect various biochemical pathways. These include pathways related to cell growth and replication, protein synthesis, and various metabolic processes . The downstream effects of these pathway alterations can vary widely, depending on the specific cellular context.
Pharmacokinetics
Factors such as its molecular weight and structure suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific cellular context and the nature of its interaction with the estrogen receptor . These effects could potentially include changes in cell growth and replication, protein synthesis, and various metabolic processes.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include the specific cellular environment, the presence of other molecules and compounds, and various external factors such as temperature and pH
properties
IUPAC Name |
methyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c1-35-26(32)19-10-12-20(13-11-19)27-24(30)18-36(33,34)23-16-29(22-9-5-4-8-21(22)23)17-25(31)28-14-6-2-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFVYZKDFFIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


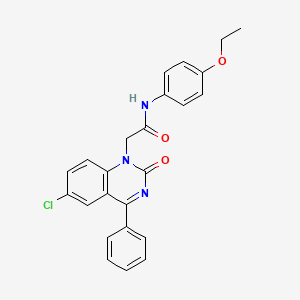
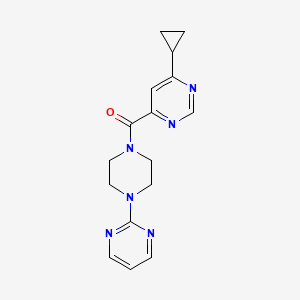

![(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine](/img/structure/B2831749.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)
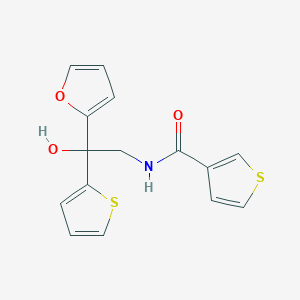

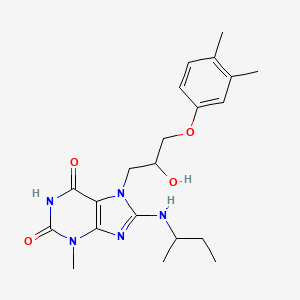

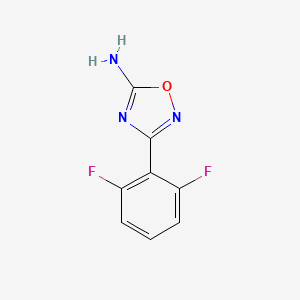

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2831763.png)
